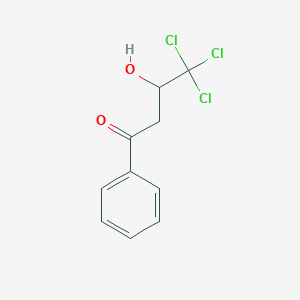![molecular formula C7H14N2O2 B081687 methyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-36-4](/img/structure/B81687.png)
methyl N-[(Z)-pentylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as MPCA and is a carbamate derivative that has a unique chemical structure. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes.
Applications De Recherche Scientifique
MPCA has been extensively studied for its potential applications in various fields of study. One of the most significant applications of MPCA is in the field of enzyme inhibition. MPCA has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have significant effects on cognitive function and memory.
Mécanisme D'action
MPCA acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. The increased levels of acetylcholine can have significant effects on cognitive function and memory.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MPCA have been extensively studied. MPCA has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. MPCA has also been shown to have anti-inflammatory and antioxidant properties, which can have significant effects on various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MPCA has several advantages and limitations for lab experiments. One of the main advantages of MPCA is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme inhibition. However, MPCA also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of MPCA. One potential direction is the development of new synthetic methods for MPCA that are more efficient and cost-effective. Another potential direction is the study of the potential therapeutic applications of MPCA, including its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes. The biochemical and physiological effects of MPCA have also been extensively studied, and it has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. While MPCA has several advantages and limitations for lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential therapeutic applications.
Méthodes De Synthèse
MPCA can be synthesized using various methods, including the reaction of pentylamine with methyl isocyanate and the reaction of pentylamine with methyl chloroformate. The most common method of synthesizing MPCA is through the reaction of pentylamine with methyl isocyanate. This method involves the addition of pentylamine to a solution of methyl isocyanate in an organic solvent, followed by the purification of the resulting product.
Propriétés
Numéro CAS |
14702-36-4 |
|---|---|
Nom du produit |
methyl N-[(Z)-pentylideneamino]carbamate |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
methyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-8-9-7(10)11-2/h6H,3-5H2,1-2H3,(H,9,10)/b8-6- |
Clé InChI |
ZDBJFBQDDNRJLS-VURMDHGXSA-N |
SMILES isomérique |
CCCC/C=N\NC(=O)OC |
SMILES |
CCCCC=NNC(=O)OC |
SMILES canonique |
CCCCC=NNC(=O)OC |
Synonymes |
2-Pentylidenehydrazine-1-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
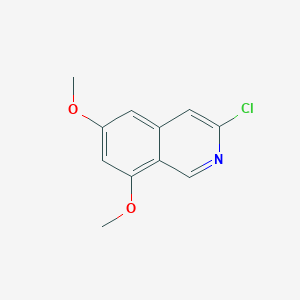
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
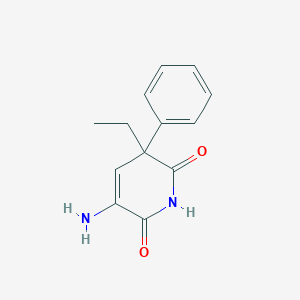
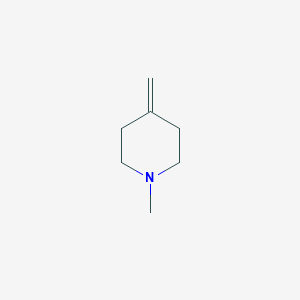
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
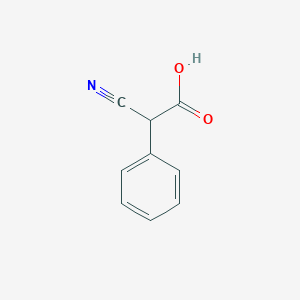
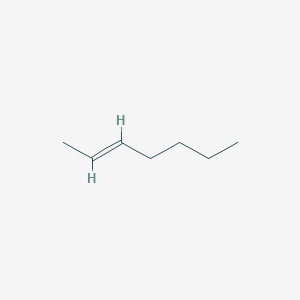
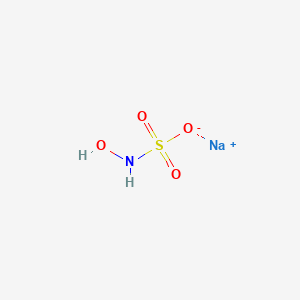
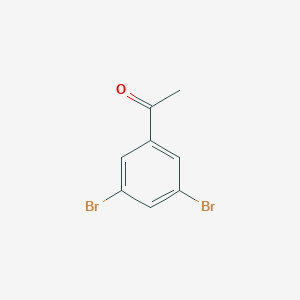
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
